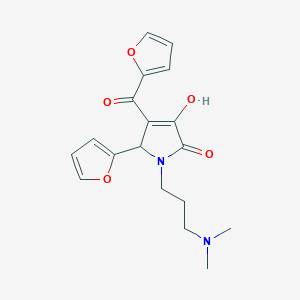

1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one

Description

This compound belongs to the 3-hydroxy-pyrrol-2-one class, characterized by a central pyrrolidine-2-one scaffold substituted with a hydroxyl group at position 3 and two furan-derived moieties: a furan-2-carbonyl group at position 4 and a furan-2-yl group at position 3. The dual furan substituents likely confer unique electronic and steric properties, distinguishing it from phenyl- or benzoyl-substituted analogs .

Properties

IUPAC Name |

1-[3-(dimethylamino)propyl]-3-(furan-2-carbonyl)-2-(furan-2-yl)-4-hydroxy-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5/c1-19(2)8-5-9-20-15(12-6-3-10-24-12)14(17(22)18(20)23)16(21)13-7-4-11-25-13/h3-4,6-7,10-11,15,22H,5,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIQNLLJHGGAXIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one, often referred to as a pyrrole derivative, exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that includes a dimethylamino group, furan rings, and hydroxy functionalities, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N2O5, with a molecular weight of approximately 348.36 g/mol. Its structural characteristics contribute to its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C18H20N2O5 |

| Molecular Weight | 348.36 g/mol |

| IUPAC Name | 1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one |

| CAS Number | 2908988 |

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on its antibacterial, anticancer, and potential neuroprotective properties.

Antibacterial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties against various strains of bacteria. For instance, studies have shown that similar pyrrole derivatives demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The MTT assay has been employed to evaluate the viability of human cervical (HeLa) and lung (A549) carcinoma cells upon exposure to varying concentrations of the compound. Results indicated that certain analogs could induce apoptosis in these cells without significant cytotoxicity at lower concentrations .

The biological activity is primarily attributed to the interaction between the compound and specific molecular targets within cells. The dimethylamino group can form hydrogen bonds with active sites on enzymes or receptors, while the furan moieties may engage in π-π stacking interactions, enhancing binding affinity and specificity .

Case Studies

Several case studies highlight the biological efficacy of related compounds:

- Antibacterial Efficacy : A study reported that certain pyrrole derivatives exhibited inhibition zones greater than 30 mm against resistant strains of S. aureus, indicating strong antibacterial potential .

- Cytotoxicity in Cancer Cells : In another investigation, derivatives were tested against HeLa cells showing an IC50 value of approximately 25 µM, suggesting moderate efficacy as an anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, physicochemical properties, and biological implications of the target compound with related pyrrol-2-one derivatives from the evidence:

Key Observations

Substituent Impact on Solubility: The target compound’s 3-(dimethylamino)propyl group likely improves aqueous solubility compared to analogs with hydroxypropyl (e.g., ) or methoxypropyl () chains, due to the tertiary amine’s protonation capability . In contrast, furan-2-carbonyl and furan-2-yl groups may reduce lipophilicity relative to benzoyl or aryl substituents (e.g., ), as furans are less hydrophobic than benzene rings .

Synthetic Challenges :

- Low yields (9–17%) in and highlight difficulties in isolating pyrrol-2-one derivatives with bulky or electron-withdrawing groups (e.g., CF₃). The target compound’s synthesis may face similar challenges due to steric hindrance from dual furan substituents .

Biological Implications: Furan rings in the target compound could engage in π-π stacking or hydrogen bonding with biological targets, similar to methoxyphenyl () or trifluoromethylphenyl () groups. The dimethylamino group may enhance cell permeability compared to hydroxypropyl analogs, as seen in SAR studies of related bioactive molecules .

Crystallographic and Computational Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.